Methyl 5-Acetyl-2-pyridineacetate
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Overview
Description
Methyl 5-Acetyl-2-pyridineacetate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of both acetyl and methyl groups attached to the pyridine ring adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Acetyl-2-pyridineacetate can be achieved through various methods. One common approach involves the reaction of 5-acetyl-2-methylpyridine with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process economics .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Acetyl-2-pyridineacetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-Acetyl-2-pyridineacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 5-Acetyl-2-pyridineacetate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetyl and methyl groups can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative with similar structural features but different functional groups.
5-Acetyl-2-methylpyridine: A closely related compound with a similar pyridine ring structure but different substituents.
Uniqueness
Methyl 5-Acetyl-2-pyridineacetate is unique due to the combination of its ester functional group with the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-(5-acetylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-4-9(11-6-8)5-10(13)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
BJTVMQUYPBWCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
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